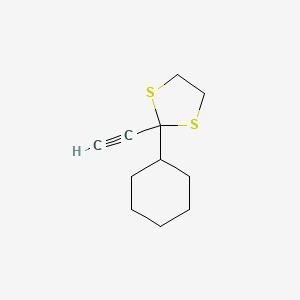

2-Cyclohexyl-2-ethynyl-1,3-dithiolane

Description

Structure

3D Structure

Properties

CAS No. |

920979-34-6 |

|---|---|

Molecular Formula |

C11H16S2 |

Molecular Weight |

212.4 g/mol |

IUPAC Name |

2-cyclohexyl-2-ethynyl-1,3-dithiolane |

InChI |

InChI=1S/C11H16S2/c1-2-11(12-8-9-13-11)10-6-4-3-5-7-10/h1,10H,3-9H2 |

InChI Key |

LTPLIJLHAVZWHQ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(SCCS1)C2CCCCC2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Cyclohexyl 2 Ethynyl 1,3 Dithiolane

Reactivity of the 1,3-Dithiolane (B1216140) Ring System

The 1,3-dithiolane ring is a versatile functional group in organic synthesis, primarily known for its role in protecting carbonyl compounds and for enabling polarity inversion (umpolung) of the carbonyl carbon.

Umpolung Chemistry and Carbanion Generation (e.g., 2-lithio-1,3-dithiolane)

A cornerstone of dithiolane and dithiane chemistry is the concept of "umpolung," or the reversal of polarity. wikipedia.orgdnmfaizpur.org Normally, a carbonyl carbon is electrophilic. By converting a carbonyl compound into a 1,3-dithiolane (or dithiane), the corresponding C-2 carbon atom can be rendered nucleophilic. dnmfaizpur.org This is achieved by deprotonating the C-2 position with a strong base, such as n-butyllithium (n-BuLi), to generate a 2-lithio-1,3-dithiolane carbanion. wikipedia.orgyoutube.com The stability of this carbanion is attributed to the polarizability of the adjacent sulfur atoms. youtube.comorganic-chemistry.org

It is critical to note that this specific deprotonation pathway is not accessible for the title compound, 2-Cyclohexyl-2-ethynyl-1,3-dithiolane, as it lacks a proton at the C-2 position. However, the umpolung strategy is fundamental to the general reactivity of the 1,3-dithiolane system and is described here for context. The 2-lithio-1,3-dithiolane anion serves as a masked acyl anion, a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. organic-chemistry.org While the 6-membered 1,3-dithiane (B146892) ring forms a more stable carbanion, 2-lithio-1,3-dithiolanes are also synthetically useful, though they can be prone to fragmentation through the loss of ethylene (B1197577) to yield dithiocarboxylates. organic-chemistry.orgwikipedia.org

The generated 2-lithio-1,3-dithiolane carbanion readily reacts with a wide array of electrophiles. wikipedia.orgwikipedia.orgorganic-chemistry.org These nucleophilic addition and substitution reactions provide access to a diverse range of molecular architectures. Subsequent hydrolysis of the dithiolane moiety, often using reagents like mercury(II) oxide or bis(trifluoroacetoxy)iodo)benzene, regenerates the carbonyl group, unveiling the final product. wikipedia.orgwikipedia.org

Key examples of these nucleophilic reactions include:

Reaction with Alkyl Halides: The carbanion acts as a nucleophile in SN2 reactions with primary alkyl halides to form 2-alkyl-1,3-dithiolanes. wikipedia.orgdnmfaizpur.org

Reaction with Epoxides: Nucleophilic attack on the epoxide ring leads to a ring-opening reaction, yielding a β-hydroxy dithiolane derivative. wikipedia.orgwikipedia.org

Reaction with Carbonyl Compounds: Addition to aldehydes and ketones produces α-hydroxy dithiolane adducts. wikipedia.orguwindsor.ca

Reaction with Nitriles: The addition of dithiane-derived anions to nitriles can yield primary aminoketene thioacetals. researchgate.net

Reaction with Acid Chlorides: Acylation of the carbanion with acid chlorides provides a route to 1,2-dicarbonyl compounds after hydrolysis. wikipedia.org

Reaction with Carbon Dioxide (CO2): Carboxylation of the lithiated intermediate followed by an acidic workup can produce α-keto carboxylic acids. youtube.com

| Electrophile Class | Example Electrophile | Product after Dithiolane Hydrolysis |

| Alkyl Halide | Benzyl bromide | α-Alkyl Ketone |

| Epoxide | Phenyl-epoxyethane | β-Hydroxy Ketone |

| Carbonyl Compound | Cyclohexanone (B45756) | α-Hydroxy Ketone |

| Acid Chloride | Acetyl chloride | 1,2-Diketone |

| Nitrile | Benzonitrile | α-Amino Ketone |

| Carbon Dioxide | CO2 | α-Keto Carboxylic Acid |

Oxidative Transformations of the Dithiolane Moiety

The sulfur atoms in the 1,3-dithiolane ring are susceptible to oxidation. Microbial or chemical oxidation can lead to the formation of 1,3-dithiolane-1-oxides (sulfoxides). chemicalbook.com For instance, the oxidation of 2-phenyl-1,3-dithiolane (B1617770) with tert-butyl hydroperoxide (t-BuOOH) can produce a monosulfoxide derivative. chemicalbook.com More recently, visible-light photoredox catalysis has been employed for the oxidative rearrangement of dithiolanes. chemrxiv.org Depending on the choice of base, this method can selectively yield either the corresponding sulfoxide (B87167) or a rearranged disulfide-linked-dithioester. chemrxiv.org

Ring-Opening and Ring-Expansion Reactions of 1,3-Dithiolanes

Ring-opening, or deprotection, of the 1,3-dithiolane ring is a common transformation used to regenerate the parent carbonyl group. This cleavage can be accomplished with a variety of reagents, often under harsh conditions, including mercury(II) chloride/cadmium carbonate (HgCl₂/CdCO₃), N-bromosuccinimide (NBS) in acetone, or thallium(III) nitrate (B79036). chemicalbook.com

In addition to cleavage, the 1,3-dithiolane ring can undergo expansion. Treatment of 1,3-dithiolane with tungsten(VI) chloride (WCl₆) in dimethyl sulfoxide (DMSO) has been shown to afford dithiin, a six-membered ring-expanded product. chemicalbook.com In some cases, reactions involving 2-acetylmethylene-1,3-dithiolanes in the presence of amines can lead to a tandem reaction involving fragmentation of the dithiolane ring to form functionalized thioamides. lnu.edu.cn

Reactivity of the Ethynyl (B1212043) Moiety

The terminal ethynyl (alkyne) group is another key reactive site in this compound. Its reactivity is characterized by reactions of the acidic terminal proton and electrophilic additions across the carbon-carbon triple bond. msu.edumasterorganicchemistry.com

Reactions of the Terminal Alkyne

The sp-hybridized carbon atom of a terminal alkyne imparts significant acidity to the attached hydrogen atom. This allows for deprotonation by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a highly nucleophilic acetylide anion. msu.edu This acetylide can then react with various electrophiles in a manner analogous to the 2-lithio-dithiolane anion described previously, providing a powerful tool for carbon-carbon bond formation. msu.edumasterorganicchemistry.com

The carbon-carbon triple bond itself is electron-rich and readily undergoes electrophilic addition reactions, similar to alkenes. msu.edu Common addition reactions include:

Hydrogenation: Catalytic hydrogenation with platinum (Pt) or palladium (Pd) catalysts will reduce the alkyne first to an alkene and then to an alkane. msu.edu Using a poisoned catalyst, such as Lindlar's catalyst, allows the reaction to be stopped at the cis-alkene stage.

Addition of Hydrogen Halides (HX): The addition of HX (e.g., HBr, HCl) to a terminal alkyne follows Markovnikov's rule, where the hydrogen adds to the terminal carbon and the halide adds to the more substituted carbon. libretexts.org

Halogenation (X₂): Alkynes react with halogens like bromine (Br₂) and chlorine (Cl₂) to form dihaloalkenes and, with excess halogen, tetrahaloalkanes. The initial addition typically proceeds via an anti-addition mechanism. libretexts.org

Hydration: In the presence of a mercuric salt catalyst, water can be added across the triple bond to form an enol intermediate, which then tautomerizes to the more stable ketone. For a terminal alkyne, this results in a methyl ketone. msu.edu

Hydroboration-Oxidation: This two-step process provides an anti-Markovnikov addition of water across the triple bond. For a terminal alkyne, this sequence yields an aldehyde after tautomerization of the intermediate enol. msu.edu

The coupling of terminal alkynes, often catalyzed by transition metals like rhodium or palladium, can lead to the formation of conjugated 1,3-enynes, which are valuable synthetic intermediates. d-nb.infonih.gov

Click Chemistry Applications (e.g., Alkyne-Azide Cycloadditions)

The terminal ethynyl group in this compound makes it an ideal candidate for "click chemistry," a concept that describes reactions that are modular, high-yielding, and generate inoffensive byproducts. nd.edunih.gov The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgnih.gov This reaction involves the [3+2] cycloaddition of the terminal alkyne with an organic azide (B81097) to regioselectively form a stable 1,4-disubstituted-1,2,3-triazole. nih.govnih.gov

The resulting triazole ring is exceptionally stable to metabolic, reductive, and oxidative conditions, making it an ideal linker in various applications, from drug discovery to materials science. nih.govnih.govdergipark.org.tr The CuAAC reaction is known for its reliability, specificity, and biocompatibility, often proceeding smoothly under mild, even aqueous, conditions. nd.edunih.gov Given these characteristics, this compound could be used to link the dithiolane moiety to biomolecules, polymers, or fluorescent tags for imaging and tracking purposes. nih.govnih.gov

Table 1: Representative Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Copper Source | CuSO₄·5H₂O | Precursor for the active Cu(I) catalyst. |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) catalytic species in situ. |

| Solvent System | t-BuOH/H₂O, DMF, DMSO | Solubilizes reactants; aqueous systems are common for biocompatibility. |

| Temperature | Room Temperature | The reaction is typically efficient without heating. nih.gov |

| Ligand (optional) | TBTA, BPDS | Stabilizes the Cu(I) oxidation state and prevents side reactions. |

Cyclohexyl Group Influence on Reactivity and Conformation

The cyclohexyl group attached to the C2 position of the 1,3-dithiolane ring is expected to exert a significant influence on the molecule's conformation and steric environment. Cyclohexane rings predominantly adopt a stable chair conformation to minimize angular and torsional strain. The bulky cyclohexyl group will likely influence the steric accessibility of the adjacent ethynyl group, which could modulate its reactivity in processes like the aforementioned click reactions.

Table 2: Expected Influence of the Cyclohexyl Group

| Property | Influence | Rationale |

|---|---|---|

| Steric Hindrance | High | The bulky nature of the chair-conformed cyclohexyl ring impedes access to the reactive C2 center. |

| Electronic Effect | Negligible | As an alkyl group, it does not significantly donate or withdraw electron density from the alkyne. |

| Conformation | Constrained | Locks the local geometry, potentially influencing the orientation of the ethynyl group for reactions. |

| Solubility | Increased Lipophilicity | The non-polar hydrocarbon group increases solubility in organic, non-polar solvents. |

Mechanistic Studies of Key Transformations

Role of Catalysis in Reaction Pathways

Catalysis is crucial for controlling the reaction pathways of molecules like this compound. As discussed, the premier reaction of the ethynyl group, the CuAAC, is defined by its reliance on a copper(I) catalyst. wikipedia.orgnih.gov The catalyst is believed to form a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner, involving a six-membered copper(III)-metallacycle, to ensure the exclusive formation of the 1,4-triazole regioisomer. nih.gov In the absence of a catalyst, the thermal Huisgen cycloaddition requires high temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.org

For reactions involving the 1,3-dithiolane ring itself, such as its formation from a ketone (cyclohexylethynylketone) and 1,2-ethanedithiol (B43112), acid catalysis is standard. Both Brønsted and Lewis acids are commonly employed to activate the carbonyl group toward nucleophilic attack by the thiol groups. organic-chemistry.org Furthermore, certain photochemical reactions of dithiane- and dithiolane-containing molecules, like [2+2] photocycloadditions, have been shown to be effectively catalyzed by Brønsted acids. nih.gov The acid is thought to generate a colored thionium (B1214772) ion intermediate, which can then be excited by visible light to initiate the cycloaddition. nih.gov

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy would provide information about the number of different types of hydrogen atoms and their local electronic environments. For 2-Cyclohexyl-2-ethynyl-1,3-dithiolane, one would expect to observe distinct signals for the protons of the cyclohexyl ring, the ethynyl (B1212043) group, and the dithiolane ring. The protons on the cyclohexyl ring would likely appear as a series of complex multiplets in the upfield region of the spectrum. The single proton of the terminal alkyne (ethynyl group) would typically be found as a singlet with a characteristic chemical shift. The four protons of the 1,3-dithiolane (B1216140) ring would present as a multiplet, potentially simplified depending on the conformational dynamics of the ring.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. Key expected signals would include those for the two carbons of the ethynyl group, the quaternary carbon of the dithiolane ring bonded to the cyclohexyl and ethynyl groups, the methylene (B1212753) carbons of the dithiolane ring, and the various carbons of the cyclohexyl ring. The chemical shifts of these signals would be indicative of their bonding and electronic environment.

2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity of the molecule. A COSY spectrum would show correlations between adjacent protons, helping to trace the proton networks within the cyclohexyl and dithiolane rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Mass Spectrometry Techniques for Molecular Composition

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula. The mass spectrum would also display a characteristic fragmentation pattern, which could provide further structural information as the molecule breaks apart in a predictable manner under electron impact.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected. A sharp peak around 3300 cm⁻¹ would indicate the C-H stretch of the terminal alkyne. Another characteristic absorption for the alkyne would be the C≡C stretch, which is typically a weak band appearing around 2100-2260 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and dithiolane groups would be observed in the 2850-3000 cm⁻¹ region. C-S stretching vibrations are typically weak and appear in the fingerprint region of the spectrum.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, X-ray crystallography could be employed to determine its precise three-dimensional structure in the solid state. This technique would provide detailed information on bond lengths, bond angles, and the conformation of the cyclohexyl and dithiolane rings. Such data is definitive for structural elucidation but is contingent on the ability to grow a suitable single crystal of the compound. There is no evidence in the available literature to suggest that this analysis has been performed.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Cyclohexyl-2-ethynyl-1,3-dithiolane at the molecular level. These calculations, based on the principles of quantum mechanics, can elucidate the distribution of electrons and the nature of chemical bonds within the molecule.

A detailed analysis of the electronic structure of this compound would involve the calculation of its molecular orbitals and the electron density distribution. This analysis helps in understanding the nature of the covalent bonds, including the carbon-sulfur bonds in the dithiolane ring, the bonds within the cyclohexyl group, and the carbon-carbon triple bond of the ethynyl (B1212043) substituent. Techniques such as Natural Bond Orbital (NBO) analysis could be employed to investigate charge distribution and delocalization effects.

Table 1: Hypothetical Calculated Bond Lengths and Angles for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)

| Parameter | Value |

|---|---|

| C-S (dithiolane) Bond Length | 1.85 Å |

| C-C (ethynyl) Bond Length | 1.21 Å |

| S-C-S (dithiolane) Bond Angle | 110.5° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and shape of these orbitals indicate where the molecule is most likely to act as an electron donor (HOMO) or an electron acceptor (LUMO). For this compound, the HOMO is likely to be localized on the sulfur atoms and the ethynyl group, while the LUMO may be associated with the C-S antibonding orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -0.8 |

Reaction Mechanism Predictions and Validation

Computational methods can be used to predict and validate the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the most likely pathways.

For any proposed reaction mechanism, the identification and characterization of transition states are crucial. A transition state represents the highest energy point along the reaction coordinate. Computational calculations can determine the geometry and energy of these transient structures. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency.

Table 3: Hypothetical Energetic Profile for a Reaction of this compound (Note: The following data is illustrative and not based on published research.)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediate | +5.7 |

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of this compound, including the conformations of the cyclohexyl and dithiolane rings, significantly influences its properties and reactivity. Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms to identify the most stable conformers. This is typically done by rotating key single bonds and calculating the potential energy at each step. For the cyclohexyl ring, the chair conformation is generally the most stable. The relative orientations of the ethynyl and cyclohexyl groups with respect to the dithiolane ring would also be a focus of such a study. These computational insights provide a deeper understanding of the molecule's stereochemistry.

Spectroscopic Property Prediction and Correlation

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the available information regarding the chemical compound this compound. Specifically, there is no published research focusing on the computational and theoretical studies of this molecule.

Consequently, data pertaining to the prediction and correlation of its spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra, are not available. The scientific community has yet to report any theoretical calculations or experimental-computational correlative studies for this particular dithiolane derivative.

This absence of data prevents the creation of detailed research findings and data tables as requested. Any attempt to provide such information would be purely speculative and would not adhere to the principles of scientific accuracy. Further research, including synthesis, experimental spectroscopic analysis, and computational modeling, is required to elucidate the spectroscopic characteristics of this compound.

Applications of 2 Cyclohexyl 2 Ethynyl 1,3 Dithiolane As a Synthetic Synthon and Building Block

Use in Carbon-Carbon Bond Formation Strategies

The dual reactivity of the dithiolane and ethynyl (B1212043) moieties makes 2-Cyclohexyl-2-ethynyl-1,3-dithiolane a valuable building block for constructing intricate carbon skeletons. It can participate in distinct bond-forming reactions at two different sites, often with high selectivity.

The 1,3-dithiolane (B1216140) group is a classic example of a functionality used for Umpolung, or the reversal of polarity, of a carbonyl carbon. The proton at the C2 position of the dithiolane ring (the carbon atom situated between the two sulfur atoms) is rendered acidic by the adjacent sulfur atoms. Treatment with a strong base, such as n-butyllithium, deprotonates this position to generate a nucleophilic carbanion. youtube.com This carbanion, an acyl anion equivalent, can then react with various electrophiles.

However, in this compound, the terminal alkyne also possesses an acidic proton, which is significantly more acidic (pKa ≈ 25) than the C2-dithiolane proton (pKa ≈ 35-40 for analogous 1,3-dithianes). Consequently, reaction with one equivalent of a strong base will selectively deprotonate the alkyne, forming a lithium acetylide. To achieve alkylation or acylation at the C2 position, one of two strategies is typically employed:

Protection of the Alkyne: The terminal alkyne can be protected, commonly as a silylacetylene (e.g., using trimethylsilyl (B98337) chloride), to remove the acidic proton. The resulting silyl-protected dithiolane can then be selectively deprotonated at the C2 position and reacted with an electrophile.

Use of Excess Base: Alternatively, using two or more equivalents of a strong base can generate a dianion, with negative charges at both the terminal alkyne and the C2-dithiolane position. Subsequent reaction with an electrophile like an alkyl halide would lead to alkylation at the more nucleophilic C2 carbanion.

These reactions allow for the introduction of a wide range of alkyl and acyl groups at the C2 position, which, after deprotection of the dithiolane, yields a ketone. This two-step process is a powerful method for ketone synthesis. youtube.com

Table 1: Representative Alkylation of Dithioacetal Systems

| Dithioacetal Precursor | Base | Electrophile | Product |

|---|---|---|---|

| 2-Substituted-1,3-dithiolane | n-BuLi | R-X (Alkyl Halide) | 2-Substituted-2-alkyl-1,3-dithiolane |

The terminal ethynyl group of this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This reaction provides a powerful and reliable method for the formation of a carbon-carbon bond between an sp-hybridized carbon (of the alkyne) and an sp²-hybridized carbon (of an aryl or vinyl halide). organic-chemistry.org

The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine). libretexts.org In this context, this compound serves as the nucleophilic alkyne partner, reacting with a variety of aryl or vinyl halides (or triflates) to produce substituted alkynes. This methodology allows for the direct attachment of aromatic and olefinic fragments to the dithiolane-containing core, significantly increasing molecular complexity in a single, efficient step. The reaction conditions are generally mild, tolerating a wide range of functional groups, including the dithiolane moiety itself. wikipedia.orgnih.gov

Table 2: Generalized Sonogashira Coupling Reaction

| Alkyne Component | Coupling Partner (R-X) | Catalysts | Product |

|---|

Role in Heterocycle Synthesis

Beyond its direct use in C-C bond formation, this compound is a valuable precursor for the synthesis of heterocyclic compounds, particularly those containing oxygen.

The synthetic utility of the 1,3-dithiolane group lies in its ability to function as a stable protecting group for a ketone. organic-chemistry.org After other synthetic transformations have been carried out on the molecule, such as the elaboration of the ethynyl side chain via Sonogashira coupling, the dithiolane can be hydrolyzed to unveil the ketone. This deprotection is commonly achieved under oxidative or hydrolytic conditions, for instance, using reagents like N-bromosuccinimide (NBS), bis(trifluoroacetoxy)iodobenzene, or mercuric chloride in aqueous solvent. organic-chemistry.orgorganic-chemistry.org

The product of such a sequence would be an α,β-alkynyl cyclohexyl ketone. This versatile intermediate is primed for a variety of cyclization reactions to form oxygen-containing heterocycles. For example:

Synthesis of Furans: Acid-catalyzed hydration of the alkyne can lead to a 1,3-diketone, which can then undergo cyclization, or the alkynyl ketone itself can be a substrate in Paal-Knorr furan (B31954) synthesis variations.

Synthesis of Pyrans: The α,β-alkynyl ketone system can act as a Michael acceptor. Conjugate addition of an oxygen nucleophile followed by intramolecular cyclization is a common strategy for the synthesis of pyran derivatives.

This strategy of using the dithiolane as a latent carbonyl, performing transformations on other parts of the molecule, and then unmasking the ketone for a final cyclization step is a powerful tool in heterocyclic synthesis. organic-chemistry.org

Strategies for Complex Molecule Synthesis

The orthogonal reactivity of the functional groups in this compound makes it a strategic building block for the total synthesis of complex molecules, including natural products.

In the context of complex molecule synthesis, the dithiolane moiety is frequently used to introduce a nucleophilic carbon center that later becomes a ketone or aldehyde. uwindsor.ca The ability to sequentially functionalize this compound—for instance, by first performing a Sonogashira coupling at the alkyne and then an alkylation at the C2-position of the dithiolane (after appropriate protection/deprotonation steps)—allows for the controlled and stepwise assembly of a highly functionalized carbon framework.

This framework, containing a masked ketone, can then be carried through several synthetic steps before the final deprotection reveals the carbonyl group at a strategic point for a key intramolecular cyclization or further elaboration. uwindsor.ca The use of dithiane and dithiolane intermediates is a well-established strategy in the synthesis of numerous natural products, where they serve as robust and versatile synthons for introducing key structural motifs. uwindsor.caescholarship.orgnih.gov The specific structure of this compound makes it particularly suitable as an intermediate for terpenoid or other natural products containing a functionalized cyclohexyl ring adjacent to a ketone or a derived heterocycle.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| n-butyllithium |

| trimethylsilyl chloride |

| triethylamine |

| diisopropylamine |

| N-bromosuccinimide |

| bis(trifluoroacetoxy)iodobenzene |

Stereoselective Installation of Key Motifs (e.g., trans-decalins via 6-endo-trig cyclization)

Detailed scholarly research specifically documenting the application of this compound in the stereoselective synthesis of trans-decalins through a 6-endo-trig cyclization is not available in the current body of scientific literature. While the 1,3-dithiolane moiety is a well-established functional group in organic synthesis, and related 2-alkenyl-1,3-dithiolanes have been successfully employed in highly diastereoselective 6-endo-trig cyclizations to furnish the trans-decalin scaffold, no specific studies have been published featuring the 2-cyclohexyl-2-ethynyl substrate.

The general strategy for such transformations involves the activation of the 1,3-dithiolane as a latent initiator for a cationic cyclization cascade. It is theorized that upon treatment with a Lewis acid, the dithiolane opens, triggering the cyclization which is followed by a diastereoselective protonation to form the thermodynamically favored trans-fused ring system. The success of this methodology is highly dependent on the substrate and the reaction conditions employed. Without experimental data for this compound, any discussion on its efficacy in this context remains speculative.

Protection and Deprotection Strategies for Carbonyl Compounds

The use of 1,3-dithiolanes as protecting groups for carbonyl compounds is a cornerstone of modern organic synthesis. This strategy is valued for the high stability of the resulting thioacetal under both acidic and basic conditions. However, specific research detailing the application of this compound for the protection and deprotection of carbonyl compounds is not found in published literature. The following sections describe the general principles of selective thioacetalization and controlled deprotection, which would theoretically apply to this specific compound.

Selective Thioacetalization

The formation of a 1,3-dithiolane, known as thioacetalization, is a common method for the protection of aldehydes and ketones. This reaction involves the treatment of the carbonyl compound with 1,2-ethanedithiol (B43112) in the presence of a Lewis or Brønsted acid catalyst. The chemoselectivity of this process is a key advantage, as aldehydes are generally more reactive than ketones, allowing for the selective protection of aldehydes in the presence of ketones.

The steric hindrance posed by the cyclohexyl group and the electronic properties of the ethynyl group at the C2 position of this compound would be expected to influence its reactivity and selectivity in protection reactions. However, without experimental studies, it is not possible to provide specific conditions or comparative data on its performance relative to other thioacetalization reagents.

Controlled Deprotection under Oxidative Conditions

The regeneration of the carbonyl group from a 1,3-dithiolane is a critical step in a multi-step synthesis. While thioacetals are robust, their cleavage often requires specific and sometimes harsh conditions. Oxidative methods are frequently employed for this deprotection. A variety of reagents have been developed for this purpose, each with its own advantages in terms of mildness, selectivity, and functional group tolerance.

Common oxidative conditions for the deprotection of 1,3-dithiolanes are presented in the table below. The choice of reagent is often dictated by the presence of other sensitive functional groups within the molecule.

| Reagent System | Typical Conditions | Substrate Scope |

| N-Bromosuccinimide (NBS) | Acetone/water | Broad, effective for many dithiolanes |

| Iodine (I₂) in Methanol | Methanol, often with mild base | Mild, suitable for sensitive substrates |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Aqueous acetonitrile | Powerful, effective for hindered dithiolanes |

| Oxone® | Acetone/water | "Green" oxidant, generally mild |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile/water | Strong oxidant, rapid reactions |

While these methods are generally applicable to 1,3-dithiolanes, the specific conditions and efficacy for the deprotection of a carbonyl compound protected as this compound have not been reported. The presence of the ethynyl group might influence the choice of oxidant to avoid undesired side reactions.

Advanced Applications and Future Research Directions

Functionalization of Nanomaterials and Surface Chemistry

The presence of a terminal alkyne in 2-Cyclohexyl-2-ethynyl-1,3-dithiolane makes it a prime candidate for the surface modification of various nanomaterials. The ethynyl (B1212043) group can participate in a range of reliable and efficient coupling reactions, allowing for the stable attachment of the molecule to different substrates.

Grafting onto Carbon Nanoallotropes via Ethynyl Linkages

Carbon nanoallotropes such as graphene and carbon nanotubes (CNTs) are often functionalized to improve their dispersibility and to impart new properties. The ethynyl group of this compound could be utilized for this purpose through several established methods. For instance, "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or strain-promoted azide-alkyne cycloaddition (SPAAC), could be employed to covalently link the molecule to azide-functionalized carbon nanomaterials. Another approach could involve the direct reaction of the terminal alkyne with the surface of the nanomaterial under thermal or photochemical conditions. The bulky cyclohexyl group would likely influence the packing and orientation of the molecules on the surface, potentially creating a well-defined and sterically hindered organic layer.

Development of Hybrid Materials

The ability to anchor this compound onto surfaces could lead to the development of novel hybrid materials. For example, grafting this molecule onto silica (B1680970) or metal oxide nanoparticles could create materials with tailored surface properties, such as hydrophobicity, due to the cyclohexyl group. The dithiolane moiety, which can be cleaved under specific conditions to reveal a carbonyl group, offers a latent functionality. This could be used for post-functionalization of the hybrid material, allowing for the attachment of other molecules or for controlling the material's interaction with its environment.

Integration into Polymerizable Systems

The ethynyl group is a versatile functional group in polymer chemistry. It can undergo polymerization through various mechanisms, including Ziegler-Natta catalysis, metathesis polymerization, and radical polymerization under certain conditions. The incorporation of this compound as a monomer or comonomer could lead to the synthesis of polymers with unique properties. The cyclohexyl group would enhance the polymer's thermal stability and solubility in nonpolar solvents, while the dithiolane group would provide a handle for post-polymerization modification. For instance, deprotection of the dithiolane could yield polymers with pendant ketone functionalities, which are useful for crosslinking or for the attachment of bioactive molecules.

Rational Design of Novel Derivatives with Tailored Reactivity

The structure of this compound offers several avenues for the rational design of new derivatives with tailored reactivity. Modification of the cyclohexyl ring, for example by introducing substituents, could fine-tune the steric and electronic properties of the molecule. The reactivity of the ethynyl group could be modulated by its chemical environment. Furthermore, the 1,3-dithiolane (B1216140) ring could be replaced with other protecting groups to alter the conditions required for deprotection, thus providing a wider range of synthetic applications. Research in this area would focus on synthesizing a library of derivatives and systematically studying their reactivity in various chemical transformations.

Exploration of New Catalytic Transformations

While the primary role of the 1,3-dithiolane group is often as a protecting group for a carbonyl function, it can also participate in or influence catalytic reactions. The sulfur atoms can coordinate to metal centers, potentially modulating the activity and selectivity of a catalyst. Future research could explore the use of this compound or its derivatives as ligands in transition metal catalysis. The combination of a sterically demanding cyclohexyl group and the electronic properties of the dithiolane and ethynyl groups could lead to novel catalytic systems for a variety of organic transformations.

Sustainable Synthetic Approaches (e.g., Green Chemistry Principles)

The development of sustainable synthetic methodologies for complex molecules like this compound is a critical focus of modern chemical research, guided by the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical lifecycle. nih.govresearchgate.net Research into the synthesis of 1,3-dithiolanes has highlighted several avenues for creating more environmentally benign processes, which can be extrapolated to the synthesis of this compound.

Key green chemistry principles applicable to the synthesis of this compound include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, employing safer solvents and auxiliaries, designing for energy efficiency, and utilizing catalysis. nih.gov The ideal synthetic route would incorporate the maximum number of atoms from the reactants into the final product, a concept known as atom economy. greenchemistry-toolkit.org

Recent advancements in the synthesis of 1,3-dithiolanes have focused on replacing hazardous reagents and harsh reaction conditions with more sustainable alternatives. Traditional methods often require strong acids and volatile organic solvents, which pose environmental and health risks. researchgate.netresearchgate.net Green approaches seek to mitigate these issues through innovative catalytic systems and reaction conditions.

Several studies have demonstrated the effective use of various catalysts for the thioacetalization reaction, a key step in the formation of 1,3-dithiolanes. These catalysts are often reusable and can function under milder, more environmentally friendly conditions. For instance, tungstate (B81510) sulfuric acid has been employed as a recyclable and efficient catalyst for the synthesis of 1,3-dithiolanes under solvent-free conditions. researchgate.net This method offers advantages such as excellent yields, short reaction times, and simple work-up procedures. researchgate.net

Other notable catalytic systems that align with green chemistry principles include:

Yttrium triflate: This catalyst has been successfully used for the conversion of carbonyl compounds into their corresponding dithiolane derivatives. organic-chemistry.org

Iodine: A catalytic amount of iodine can effectively promote the thioacetalization of aldehydes and ketones under mild conditions. organic-chemistry.org

Tungstophosphoric acid: This has been shown to be a highly selective catalyst for thioacetalization in the absence of a solvent. organic-chemistry.org

Lewis acid-surfactant-combined catalysts: For example, copper bis(dodecyl sulfate) [Cu(DS)2] has been used as a reusable catalyst for thioacetalization in water at room temperature, eliminating the need for organic solvents. organic-chemistry.org

The application of solvent-free or solid-state reaction conditions is another significant green chemistry strategy. researchgate.net By eliminating the solvent, such methods reduce pollution, simplify experimental procedures and work-up, and can lower costs, which is particularly important for industrial-scale production. researchgate.net Conducting reactions at ambient temperature and pressure, whenever feasible, also contributes to a more sustainable process by minimizing energy consumption. nih.gov

The following interactive table summarizes key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Designing synthetic routes that minimize by-product formation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org |

| Less Hazardous Chemical Syntheses | Utilizing non-toxic reagents and intermediates. |

| Safer Solvents and Auxiliaries | Employing water or solvent-free conditions instead of volatile organic compounds. researchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. nih.gov |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources where possible. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. nih.gov |

| Catalysis | Employing reusable and highly selective catalysts to improve efficiency and reduce waste. nih.govresearchgate.net |

This next table provides a comparative overview of different catalytic systems that could be adapted for the sustainable synthesis of this compound from a suitable carbonyl precursor.

| Catalyst | Reaction Conditions | Advantages |

| Tungstate sulfuric acid | Solvent-free | Excellent yields, short reaction times, simple work-up, recyclable catalyst. researchgate.net |

| Yttrium triflate | Catalytic amount | Efficient conversion of carbonyls to dithiolanes. organic-chemistry.org |

| Iodine | Catalytic amount | Mild reaction conditions. organic-chemistry.org |

| Tungstophosphoric acid | Solvent-free | High selectivity, excellent yields. organic-chemistry.org |

| Copper bis(dodecyl sulfate) | In water, room temperature | Reusable catalyst, avoids organic solvents, high chemoselectivity. organic-chemistry.org |

Future research in this area will likely focus on the development of novel catalytic systems that are even more efficient and environmentally benign. The use of biocatalysis and flow chemistry are also promising avenues for the sustainable production of this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclohexyl-2-ethynyl-1,3-dithiolane, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving 1,3-dithiolane precursors. For example, 1,2-disulfenyl chlorides react with aldehydes or active methylene compounds to form 1,3-dithiolanes. Key variables include temperature (room temperature to reflux), solvent choice (e.g., 1,4-dioxane), and catalysts like Lewis acids (e.g., HgCl₂). Optimization involves adjusting stoichiometry, reaction time, and purification via column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- IR spectroscopy : To identify functional groups (e.g., C≡C stretch at ~2100 cm⁻¹, S-S bonds at ~500 cm⁻¹).

- Elemental analysis : Confirms molecular composition (C, H, N, S).

- Single-crystal X-ray diffraction : Resolves stereochemistry and molecular packing (e.g., H-bonding networks and short contacts) .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Use shake-flask methods with solvents of varying polarity (e.g., water, acetonitrile, toluene). Stability studies involve monitoring decomposition via HPLC or UV-Vis under stressors like heat (>100°C) or UV light. Data from analogous compounds (e.g., 2-cyclopentyl-1,3-dithiolane derivatives) suggest low aqueous solubility (≤4.0E-03 M) and stability in refrigerated, inert environments .

Advanced Research Questions

Q. How can contradictions in stereochemical outcomes during synthesis be resolved?

- Methodological Answer : Diastereoselectivity in cyclization reactions (e.g., 6-endo-trig pathways) depends on steric and electronic effects. For example, substituents on the dithiolane ring influence transition states. Computational modeling (DFT) or kinetic studies can identify mechanistic bottlenecks. Experimental validation via chiral HPLC or X-ray crystallography is critical .

Q. What strategies are effective for analyzing fluorescence properties in 1,3-dithiolane metal complexes?

- Methodological Answer : Fluorescence quenching or enhancement can be studied using cadmium(II) complexes as models. Techniques include:

- Emission spectroscopy : Compare ligand vs. complex emission maxima (e.g., shifts due to metal-ligand charge transfer).

- Lifetime measurements : Time-resolved fluorescence to assess photostability.

- Reference data from analogous complexes (e.g., [Cd(HL)₂(MeOH)₂]) show fluorescence at ~450 nm with quantum yields <0.1 .

Q. How can researchers evaluate the biological activity of 1,3-dithiolane derivatives, and what structural modifications enhance efficacy?

- Methodological Answer :

- Antibacterial assays : Use disk diffusion or microbroth dilution against Gram-positive/negative strains (e.g., S. aureus, E. coli).

- Structure-activity relationships (SAR) : Modify substituents (e.g., ethynyl vs. cyclohexyl groups) to assess impact on MIC values. For example, macrocyclic Schiff base derivatives with 1,3-dithiolane cores show enhanced activity due to increased lipophilicity .

Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.